molecular formula C5H4BrN5 B11890975 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 959081-27-7

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11890975
CAS No.: 959081-27-7
M. Wt: 214.02 g/mol
InChI Key: ALLRFKVZBNMRLW-UHFFFAOYSA-N
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Description

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. Its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-5-nitropyrazole with formamide, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine core . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete cyclization.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

959081-27-7

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C5H4BrN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)

InChI Key

ALLRFKVZBNMRLW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)Br

Origin of Product

United States

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